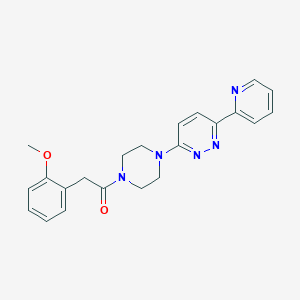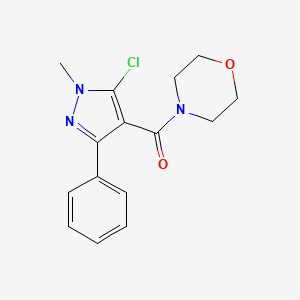
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(morpholino)methanone” is a chemical compound. The pyrazole ring in this compound is an important structural motif found in many biologically and pharmaceutically active compounds .
Synthesis Analysis
The compound was prepared in a series of syntheses to produce new pyrazole derivatives . It was prepared under Vilsmeyer conditions in which chlorination of C1 occurs in addition to the expected formylation .Molecular Structure Analysis
The crystal structure of the compound was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 . X-Ray reveals that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .Chemical Reactions Analysis
The compound is a highly versatile intermediate for the synthesis of thiolates , azides , amines and fused pyrazolo heterocycles via cyclocondensation reactions .Scientific Research Applications
Imaging of LRRK2 Enzyme in Parkinson's Disease
The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(morpholino)methanone and its derivatives have been explored for their potential in medical imaging, specifically in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. A study detailed the synthesis of [11C]HG-10-102-01, a new potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease. The synthesis process involved several chemical steps leading to the preparation of the target tracer with high radiochemical yield and purity, indicating its potential for neuroimaging applications in Parkinson's disease research (Min Wang et al., 2017).
Antagonistic Activity at the CB1 Receptor
Another area of research involving derivatives of this compound focuses on their activity at cannabinoid receptors. Specifically, studies have identified compounds such as SR141716A, acting as inverse agonists at the human cannabinoid CB1 receptor. This research contributes to the understanding of the pharmacological modulation of the CB1 receptor and the potential therapeutic applications of these compounds in conditions influenced by cannabinoid receptor activity (R. Landsman et al., 1997).
Synthesis of Heterocyclic Compounds
The synthesis and characterization of heterocyclic compounds featuring the this compound structure have been reported. Such research efforts are aimed at developing new molecules with potential pharmacological activities. For example, the synthesis of novel pyrazoline derivatives has been investigated for their anti-inflammatory and antibacterial properties, showcasing the versatility of this chemical structure in medicinal chemistry (P. Ravula et al., 2016).
Corrosion Inhibition
Interestingly, derivatives of this compound have been evaluated for their corrosion inhibition properties. Research has demonstrated that certain pyrazole derivatives effectively inhibit corrosion on mild steel in hydrochloric acid solution, suggesting applications beyond pharmacology and into materials science (M. Yadav et al., 2015).
Future Directions
Properties
IUPAC Name |
(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-18-14(16)12(15(20)19-7-9-21-10-8-19)13(17-18)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGASZZXZZDFTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime](/img/structure/B2956097.png)
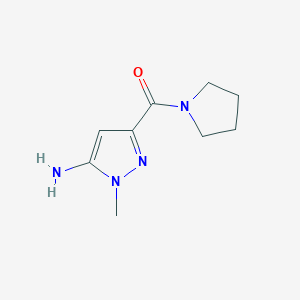
![N-benzyl-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2956101.png)
![N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2956104.png)
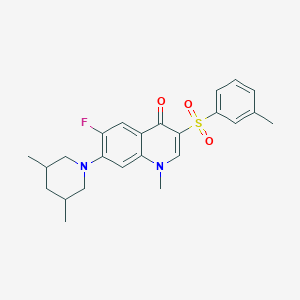
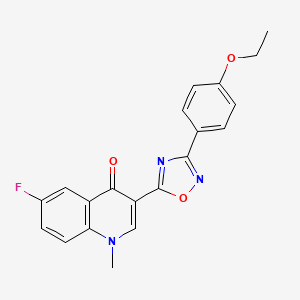
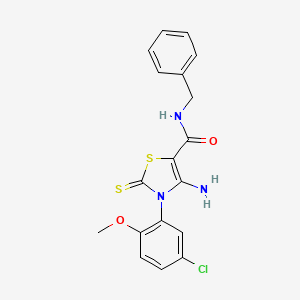

![3-(furan-2-ylmethyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2956112.png)


